Ethyl 2-(2-Methoxyphenyl)cyanoacetate

Description

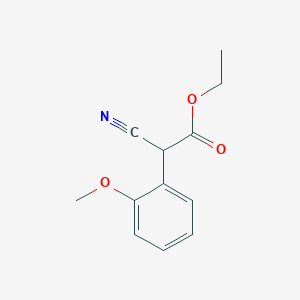

Ethyl 2-(2-methoxyphenyl)cyanoacetate is a cyano-substituted ester with a methoxy-functionalized aromatic ring. Its structure combines a cyanoacetate backbone with a 2-methoxyphenyl group at the α-position, enabling diverse reactivity in organic synthesis.

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(2-methoxyphenyl)acetate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)10(8-13)9-6-4-5-7-11(9)15-2/h4-7,10H,3H2,1-2H3 |

InChI Key |

QPSFODVKLJULPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-(2-Methoxyphenyl)acetate

- Structure: Lacks the cyano group, replacing it with a methyl ester.

- Reactivity : Primarily used in esterification and methylation reactions. For example, it is synthesized via diazomethane treatment of 2-hydroxyphenyl acetic acid .

- Key Difference: Absence of the cyano group reduces its ability to participate in cyclocondensation or nucleophilic addition reactions common in cyanoacetates.

Ethyl 2-(4-Cyanophenyl)acetate and Ethyl 2-(2-Cyanophenyl)acetate

- Structure: Positional isomers with cyano groups at the 4- or 2-position of the phenyl ring.

- Applications : Used in pharmaceutical intermediates but less commonly in cascade reactions due to reduced steric hindrance compared to the 2-methoxyphenyl derivative.

Ethyl Ethoxymethylene Cyanoacetate

- Structure : Features an ethoxymethylene group (–CH=C(OEt)CN) instead of the methoxyphenyl substituent.

- Reactivity: The ethoxymethylene moiety facilitates Knoevenagel condensations, forming α,β-unsaturated cyanoesters. This compound is pivotal in synthesizing pyrimidinones and antitumor agents .

- Key Difference : The absence of an aromatic ring limits its utility in constructing polycyclic aromatic systems.

Ethyl 2-Phenylacetoacetate

- Structure: Contains an acetoacetate group (β-ketoester) instead of cyanoacetate.

- Reactivity: The β-keto group enables Claisen condensations and enolate formation, making it valuable in synthesizing amphetamine precursors .

- Key Difference: The keto group offers different nucleophilic pathways compared to the cyano group’s electrophilic reactivity.

Ethyl 2-Amino-2-cyanoacetate

- Structure: Substitutes the methoxyphenyl group with an amino (–NH2) group.

- Reactivity: The amino group enables Schiff base formation and participation in heterocyclic syntheses, such as pyridines and imidazoles .

- Key Difference: Enhanced nucleophilicity due to the amino group contrasts with the electron-donating methoxy group in the parent compound.

Ethyl 2-(5-Chloro-2-Nitrophenyl)-2-cyanoacetate

- Structure : Incorporates chloro and nitro substituents on the phenyl ring.

- Reactivity: Strong electron-withdrawing groups (Cl, NO2) increase the compound’s acidity and stabilize intermediates in electrophilic substitutions .

- Applications : Used in synthesizing nitroaromatic pharmaceuticals but may exhibit reduced solubility compared to the methoxy analog.

Data Table: Structural and Functional Comparison

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-Methoxyphenyl)cyanoacetate, and how do reaction conditions influence yield?

this compound is commonly synthesized via a Knoevenagel condensation between 2-methoxybenzaldehyde and ethyl cyanoacetate. Key reaction parameters include:

- Catalyst : Use of organic bases like DBU (1,8-diazabicycloundec-7-ene) under inert atmospheres (N₂) to prevent side reactions .

- Solvent : Dichloromethane (CH₂Cl₂) or ethanol, with molecular sieves (4 Å) to absorb moisture and drive the reaction to completion .

- Workup : Purification via column chromatography (e.g., 20% EtOAc in hexane) to isolate the product. Typical yields range from 60–75% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Look for signals corresponding to the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and ester ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .

- IR : A strong nitrile (C≡N) stretch at ~2200 cm⁻¹ and ester carbonyl (C=O) at ~1740 cm⁻¹ .

- X-ray crystallography (if crystalline): Confirms stereochemistry and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for medicinal chemistry?

- Chiral catalysts : Use of organocatalysts like cinchona alkaloids or asymmetric phase-transfer catalysts to induce chirality during the Knoevenagel reaction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and enantiomeric excess (ee) .

- Post-synthetic modifications : The cyano group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization .

Q. How does this compound serve as a precursor for bioactive heterocycles?

This compound is a key intermediate in synthesizing:

- Tetrahydroquinolines : Via aza-Michael–Michael addition cascades with acrylates and amines, yielding polycyclic structures with potential anticancer activity .

- Pyrazole derivatives : Condensation with thiosemicarbazide in glacial acetic acid produces pyrazole cores, which exhibit anti-inflammatory and antimicrobial properties . Mechanistic studies highlight the role of intramolecular hydrogen bonding in stabilizing transition states .

Q. How can contradictory literature data on reaction yields be resolved?

Discrepancies often arise from:

- Catalyst purity : DBU must be anhydrous; trace moisture reduces efficiency .

- Temperature control : Exothermic reactions require cooling to 0–5°C to avoid side products .

- Analytical validation : Cross-check yields using HPLC or GC-MS to account for unreacted starting materials .

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.